4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride
CAS No.: 1177329-69-9
Cat. No.: VC2965727
Molecular Formula: C11H14ClFN2O
Molecular Weight: 244.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177329-69-9 |
|---|---|
| Molecular Formula | C11H14ClFN2O |
| Molecular Weight | 244.69 g/mol |
| IUPAC Name | 4-(aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C11H13FN2O.ClH/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15;/h1-4,8H,5-7,13H2;1H |
| Standard InChI Key | GFIMKXDRPBPRKK-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)F)CN.Cl |
| Canonical SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)F)CN.Cl |
Introduction
Basic Properties and Identification
4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride is identified by its Chemical Abstracts Service (CAS) registry number 1177329-69-9. It is characterized by a molecular formula of C11H14ClFN2O and a molecular weight of 244.69 g/mol . The compound features a pyrrolidin-2-one ring system substituted with an aminomethyl group at position 4 and a 4-fluorophenyl group at position 1, with the amine present in its hydrochloride salt form.
Identifiers and Nomenclature
The compound is registered in various chemical databases and can be identified through multiple systematic and common names:
| Identifier Type | Value |
|---|---|
| CAS Number | 1177329-69-9 |
| IUPAC Name | 4-(aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one;hydrochloride |
| Molecular Formula | C11H14ClFN2O |
| Molecular Weight | 244.69 g/mol |
| PubChem CID | 71779047 |
| Standard InChI | InChI=1S/C11H13FN2O.ClH/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15;/h1-4,8H,5-7,13H2;1H |
| Standard InChIKey | GFIMKXDRPBPRKK-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)F)CN.Cl |
Chemical Structure and Characteristics
Structural Features
The molecular structure of 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride comprises several key features:
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A five-membered pyrrolidinone ring system with a carbonyl group at position 2
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An aminomethyl substituent at position 4 of the pyrrolidinone ring
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A 4-fluorophenyl group attached to the nitrogen at position 1
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A hydrochloride salt formed with the primary amine of the aminomethyl group
The hydrochloride salt formation enhances the compound's solubility in aqueous solutions, which is advantageous for various biological applications.
Parent Compound and Related Derivatives
The parent compound, 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one (without the hydrochloride), is also documented in chemical databases with PubChem CID 44116785 . Several structural analogs exist, with variations in the:
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Position of the amino or aminomethyl group
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Substituents on the phenyl ring
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Salt form of the compound
For example, 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS: 1011357-90-6) is a closely related compound that has an amino group directly attached to position 4 of the pyrrolidinone ring rather than an aminomethyl group .
Synthesis Methods
Detailed Synthesis Pathways
A potential synthetic route, drawing from methods used for similar compounds, might involve:
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Starting with itaconic acid and 4-fluorobenzylamine to form the basic pyrrolidinone skeleton
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Subsequent functionalization to introduce the aminomethyl group
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Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent
For structurally similar compounds, the synthesis pathway often includes reactions such as:
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Cyclization reactions to form the pyrrolidinone ring
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N-alkylation or N-arylation to introduce the fluorophenyl group
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Functional group transformations to incorporate the aminomethyl group
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Salt formation with HCl to produce the final hydrochloride product
Alternative Synthesis Methods
An alternative synthesis pathway for similar aminomethyl-pyrrolidinone compounds has been documented, involving:
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Reaction of suitable amines with appropriate ketones to form the pyrrolidine ring
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Use of catalysts and specific temperature and pressure settings to ensure the desired product formation
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Optimized conditions to maximize yield and purity
For industrial production, continuous flow reactors may provide better control over reaction parameters and more efficient production processes.
Chemical Reactivity
Types of Reactions
4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions due to its functional groups:
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Oxidation reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate
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Reduction reactions: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride
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Substitution reactions: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
The typical reaction conditions for these transformations include:
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Heat, aqueous or organic solvents |
| Reduction | LiAlH₄, NaBH₄ | Ether solvent, low temperature |
| Substitution | Various nucleophiles | Polar aprotic solvents, room temperature |
Major Products Formed
The reactions of 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride typically yield:
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Oxidation products: Depending on the specific conditions, oxidation may lead to the formation of corresponding ketones or carboxylic acids
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Reduction products: Reduction reactions may yield alcohols or modified amine derivatives
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Substitution products: These reactions can lead to derivatives with different substituents, particularly on the phenyl ring or the aminomethyl group
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of this compound and its analogs is likely influenced by key structural features:
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The aminomethyl group, which can form hydrogen bonds with active sites on enzymes or receptors
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The fluorophenyl group, which can engage in π-π stacking interactions and enhance binding affinity and selectivity
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The pyrrolidinone core, which provides a specific spatial arrangement of these functional groups
The presence of the fluorine atom specifically enhances the compound's lipophilicity and biological activity, while the hydrochloride form improves its solubility in aqueous solutions, making it suitable for various biological studies.
Research Applications
The compound has potential applications in various scientific fields:
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Medicinal chemistry: As a building block in the synthesis of pharmacologically active compounds
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Biological studies: As a probe to understand enzyme mechanisms and receptor binding
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Synthetic intermediate: In the development of more complex molecular structures with specific properties
Comparative Analysis with Structural Analogs
Structural Variations and Their Effects
Several structural analogs of 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride exist, each with distinctive properties:
| Compound | Key Structural Difference | Potential Effect on Properties |
|---|---|---|
| 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | Direct amino group at position 4 instead of aminomethyl | Altered hydrogen bonding capability and receptor interactions |
| 4-(Aminomethyl)-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride | Different fluorine substitution pattern on phenyl ring | Modified electronic properties and potential binding affinity |
| 4-(Aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride | Chlorophenylmethyl instead of fluorophenyl group | Different lipophilicity and potential biological activity |
| 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one | Aminomethyl group on the phenyl ring instead of the pyrrolidinone | Significantly altered spatial arrangement of functional groups |
Comparative Physical Properties
The physical properties of these compounds vary based on their structural differences:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride | C11H14ClFN2O | 244.69 | 1177329-69-9 |
| 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | C10H11FN2O | 194.21 | 1011357-90-6 |
| 4-(Aminomethyl)-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride | C12H15ClF2N2O | 276.71 | Not specified in sources |
| 4-(Aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride | C12H16Cl2N2O | 275.17 | 2549044-11-1 |
| 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride | C11H15ClN2O | 226.7 | 1170201-85-0 |
Analytical Methods for Identification
Spectroscopic Characterization
The identification and characterization of 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride can be performed using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon atoms in the molecule
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Infrared (IR) Spectroscopy: Helps identify functional groups such as the carbonyl, amine, and aromatic components
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern
Chromatographic Methods
Chromatographic techniques useful for analysis include:
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High-Performance Liquid Chromatography (HPLC): For purity assessment and quantitative analysis
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Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity checks
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Gas Chromatography (GC): May be applicable after derivatization
Future Research Directions
Gaps in Current Knowledge
Current literature reveals several gaps that warrant further investigation:
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Detailed biological activity profiles specific to this compound
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Comprehensive structure-activity relationships compared to its analogs
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Optimized synthetic routes for improved yield and purity
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